N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine
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Overview
Description
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Thiophene Moiety: The thiophene ring is attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an alkyl halide under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[phenylsulfonyl]methyl}-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine is unique due to its combination of aromatic and heterocyclic structures, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
CAS No. |
861139-39-1 |
---|---|
Molecular Formula |
C22H30ClNOS |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C22H30ClNOS/c1-17(20-9-6-14-26-20)24-12-10-22(11-13-25-21(2,3)16-22)15-18-7-4-5-8-19(18)23/h4-9,14,17,24H,10-13,15-16H2,1-3H3 |
InChI Key |
QVQRRMIYBOJUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCC2(CCOC(C2)(C)C)CC3=CC=CC=C3Cl |
solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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